molecular formula C17H20O6 B14696098 4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one CAS No. 33204-40-9

4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one

Cat. No.: B14696098
CAS No.: 33204-40-9
M. Wt: 320.3 g/mol
InChI Key: HTHUXYNZHYFQJD-OHGBUMQFSA-N
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Description

4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, hydroxy, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one typically involves multiple steps, including the formation of the core structure followed by the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core azulene structure through cyclization reactions.

    Functional Group Introduction: Addition of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification Techniques: Application of purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influence on gene expression and regulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one: Similar in structure but with different functional groups.

    Decahydroazulenes: Compounds with a similar core structure but lacking specific functional groups.

    Oxirenoazulenes: Compounds with an oxirene ring fused to an azulene structure.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

33204-40-9

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

[(1R,2S,6R,7S,12R,14S)-10-hydroxy-14-methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate

InChI

InChI=1S/C17H20O6/c1-7-5-10(21-9(3)18)12-8(2)15(19)22-13(12)14-16(4)11(23-16)6-17(7,14)20/h10-14,20H,1-2,5-6H2,3-4H3/t10-,11+,12+,13-,14-,16+,17?/m0/s1

InChI Key

HTHUXYNZHYFQJD-OHGBUMQFSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC(=C)C2(C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)(O3)C)O

Canonical SMILES

CC(=O)OC1CC(=C)C2(CC3C(C2C4C1C(=C)C(=O)O4)(O3)C)O

Origin of Product

United States

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